molecular formula C16H11ClFN3O B3042417 (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone CAS No. 618091-82-0

(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone

Cat. No. B3042417
CAS RN: 618091-82-0
M. Wt: 315.73 g/mol
InChI Key: HQRLFVAUXMBJIY-UHFFFAOYSA-N
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Description

(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone, also known as AFM13, is a small molecule drug that has shown potential in the treatment of various types of cancer. It is a bispecific antibody that targets both CD30 and CD16A receptors, which are expressed on the surface of cancer cells and natural killer cells, respectively.

Mechanism of Action

(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone works by binding to both CD30 and CD16A receptors on the surface of cancer cells and natural killer cells, respectively. This binding leads to the activation of natural killer cells, which then attack and kill cancer cells. Additionally, this compound can induce antibody-dependent cellular cytotoxicity, which is a mechanism by which natural killer cells recognize and kill cancer cells that are coated with antibodies.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in preclinical and clinical studies, with most adverse events being mild to moderate in severity. The most common adverse events include fatigue, fever, and infusion-related reactions. This compound has also been shown to have a favorable pharmacokinetic profile, with a half-life of approximately 14 days.

Advantages and Limitations for Lab Experiments

(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone has several advantages for lab experiments, including its ability to enhance the activity of natural killer cells against cancer cells and its favorable pharmacokinetic profile. However, there are also some limitations to using this compound in lab experiments, including the need for specialized equipment and expertise to produce and purify the drug.

Future Directions

There are several future directions for the development of (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone. One area of focus is the optimization of the dosing regimen to maximize the therapeutic effect while minimizing adverse events. Another area of focus is the identification of biomarkers that can predict response to this compound, which would allow for more personalized treatment approaches. Additionally, there is ongoing research into the use of this compound in combination with other cancer therapies, such as checkpoint inhibitors and chemotherapy, to enhance the overall anti-tumor effect.

Scientific Research Applications

(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including Hodgkin lymphoma, non-Hodgkin lymphoma, and solid tumors. In preclinical studies, this compound has been shown to enhance the activity of natural killer cells against cancer cells, leading to increased tumor cell death. In clinical trials, this compound has demonstrated promising results in patients with relapsed or refractory Hodgkin lymphoma and non-Hodgkin lymphoma.

properties

IUPAC Name

[5-amino-1-(2-fluorophenyl)pyrazol-4-yl]-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O/c17-12-6-2-1-5-10(12)15(22)11-9-20-21(16(11)19)14-8-4-3-7-13(14)18/h1-9H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRLFVAUXMBJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

618091-82-0
Record name (5-AMINO-1-(2-FLUOROPHENYL)-1H-PYRAZOL-4-YL)(2-CHLOROPHENYL)METHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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